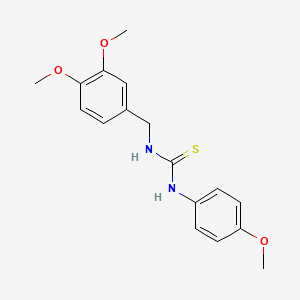

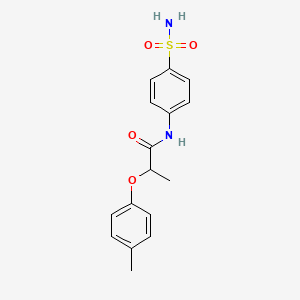

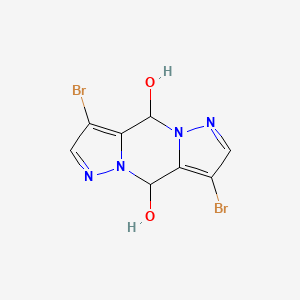

(((3,4-Dimethoxyphenyl)methyl)amino)((4-methoxyphenyl)amino)methane-1-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . This involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structures of similar compounds synthesized via the Schiff bases reduction route have been reported . They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A series of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, including derivatives with 3,4-dimethoxyphenyl groups, were synthesized and characterized. These compounds can exhibit different colored states under various media/conditions, making them useful in dye applications (Sarma & Baruah, 2004).

Spectroscopic and Structural Investigations

- Schiff base ligands involving 3,4-dimethoxyphenyl groups have been synthesized and characterized using various techniques including UV-vis and NMR spectroscopy, and X-ray crystallography. These compounds are useful in studying tautomeric equilibria and crystalline structures (Hayvalı et al., 2010).

Mass Spectrometry Studies

- The decomposition of certain compounds with 3,4-dimethoxyphenyl groups under electronic and chemical ionization was investigated. This research aids in understanding the fragmentation patterns of such compounds in mass spectrometry (Klyba et al., 2018).

Antioxidant Activity Studies

- 2'-Aminochalcone derivatives containing 3,4-dimethoxyphenyl groups were synthesized, characterized, and tested for their antioxidant activities. This type of research is crucial in developing new compounds with potential health benefits (Sulpizio et al., 2016).

Chemical Reactions and Synthesis of Novel Compounds

- Research on the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and related compounds has led to the synthesis of novel heterocyclic compounds. Such studies are valuable for expanding the range of chemicals used in various industrial and research applications (Zinchenko et al., 2009).

Photopolymerization and Photophysical Studies

- A study on nitroxide-mediated photopolymerization involving a compound with a dimethoxyphenyl group demonstrates the potential of such compounds in advanced material science, particularly in the field of polymerization (Guillaneuf et al., 2010).

Direcciones Futuras

The future directions for research on (((3,4-Dimethoxyphenyl)methyl)amino)((4-methoxyphenyl)amino)methane-1-thione could include further exploration of its synthesis, characterization, and potential applications. Given its structural similarity to other biologically active compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-20-14-7-5-13(6-8-14)19-17(23)18-11-12-4-9-15(21-2)16(10-12)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVKXTZJRQQWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((3,4-Dimethoxyphenyl)methyl)amino)((4-methoxyphenyl)amino)methane-1-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)